N-methylazepane-2-carboxamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylazepane-2-carboxamidehydrochloride is a chemical compound with the molecular formula C8H17ClN2O It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylazepane-2-carboxamidehydrochloride typically involves the amidation of a carboxylic acid substrate with an amine. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Catalytic amidation often employs coupling reagents or catalysts to activate the carboxylic acid, facilitating the formation of the amide bond . Non-catalytic amidation, on the other hand, relies on direct reaction between the carboxylic acid and amine under suitable conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methylazepane-2-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions) . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-methylazepane-2-carboxamidehydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-methylazepane-2-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methylazepane-2-carboxamidehydrochloride include:
N-methyl-2-pyridone-5-carboxamide: Known for its anti-fibrotic and anti-inflammatory activity.
N-methyl-4-pyridone-5-carboxamide: Another related compound with potential biological activity.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H17ClN2O |
---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
N-methylazepane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-9-8(11)7-5-3-2-4-6-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H |
InChI Key |
WPIFRSFRUCNVBG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCCCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.